3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core (2H-chromen-2-one) and a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The coumarin moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, while the 1,3,4-oxadiazole ring enhances electronic and steric interactions with biological targets . The 4-methoxy group on the phenyl ring contributes to improved solubility and bioavailability compared to non-polar substituents, making this compound a promising candidate for drug development .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-13-8-6-11(7-9-13)16-19-20-17(24-16)14-10-12-4-2-3-5-15(12)23-18(14)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMEEKLEBLKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activity, suggesting potential targets could be tumor-related proteins or pathways.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit their function, leading to antitumor activity
Biochemical Pathways
Given its potential antitumor activity, it may influence pathways related to cell proliferation, apoptosis, or other processes critical to tumor growth and survival.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and depends on the specific molecular structure of the compound and the biomolecules it interacts with.
Cellular Effects
3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the cellular processes involved.
Molecular Mechanism
The mechanism of action of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These effects are exerted at the molecular level and are influenced by the specific properties of the compound.
Temporal Effects in Laboratory Settings
Over time, the effects of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biological Activity
The compound 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid molecule that incorporates a coumarin structure and a 1,3,4-oxadiazole moiety. This unique combination has been the focus of research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies. The oxadiazole ring is known for its diverse pharmacological properties, making it an attractive scaffold in drug discovery.
The molecular formula for this compound is with a molecular weight of approximately 328.34 g/mol. Its structure features a coumarin backbone linked to an oxadiazole ring, which enhances its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 328.34 g/mol |
| LogP (Partition Coefficient) | 3.457 |
| Water Solubility (LogSw) | -3.64 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Growth Factors : These compounds can interfere with growth factor signaling pathways, leading to reduced tumor growth .
- Cytotoxicity : Studies demonstrate that derivatives of oxadiazole exhibit high cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Study:
In a study evaluating the anticancer potential of various oxadiazole derivatives, it was noted that modifications to the oxadiazole structure significantly enhanced cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The study highlighted that certain derivatives showed IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Research has shown that derivatives of the oxadiazole structure possess moderate to strong antibacterial activity against various pathogens.
Table: Antimicrobial Efficacy of Oxadiazole Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
In particular, studies have reported that modifications to the 1,3,4-oxadiazole ring can enhance antibacterial effects, making these compounds candidates for further development as antimicrobial agents .
The biological activities of 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can be attributed to several mechanisms:
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
- Enzyme Inhibition : By inhibiting specific enzymes involved in cell cycle regulation and apoptosis, these compounds can induce cell death in malignant cells.
- Protein Binding : Binding interactions with serum proteins such as bovine serum albumin (BSA) have been noted, which can affect bioavailability and efficacy .
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazole compounds can inhibit bacterial growth by disrupting cell wall synthesis and nucleic acid function in target cells. Studies have shown promising results against various pathogenic strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity
In vitro studies reveal that 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cancer cell proliferation pathways. Docking studies suggest a strong binding affinity to enzymes involved in cancer metabolism .
Antioxidant Effects
The compound's antioxidant properties have been explored in various studies, indicating its potential to scavenge free radicals and mitigate oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.
Synthetic Methodologies
The synthesis of 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves cyclization reactions where hydrazides react with acid chlorides or carboxylic acids. Common methods include:
- Cyclodehydration Reaction : Reacting 4-methoxyphenyl hydrazine with an appropriate acid derivative in the presence of dehydrating agents like phosphorus oxychloride.
- Condensation Reactions : Combining chromone derivatives with oxadiazole precursors under acidic or basic conditions to form the desired product.
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial activity of various oxadiazole derivatives, including 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
In another investigation, the anticancer effects of this compound were assessed against human breast cancer cell lines. The findings suggested that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antimicrobial Activity
Key substituents influencing activity :
- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): Substitution with a sulfanyl-triazine group (e.g., 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one) enhances antimicrobial efficacy. This compound demonstrated MIC values of 6.25–50 μg/mL against Gram-positive bacteria (e.g., S. aureus) and 12.5–100 μg/mL against Gram-negative strains (e.g., E. coli), attributed to the electron-deficient triazine ring’s ability to disrupt microbial membranes .
- albicans (MIC = 8 μg/mL), suggesting the methoxy substituent may enhance membrane penetration .
Table 1: Antimicrobial Activity of Selected Oxadiazole-Coumarin Hybrids
Anticancer and Anticonvulsant Activity
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): The phenyl group confers rigidity, promoting intercalation with DNA or enzyme active sites. Polymorphs of this compound demonstrated moderate anticancer activity (IC₅₀ = 10–50 μM) against breast cancer cell lines, while its anticonvulsant activity in MES and PTZ models (ED₅₀ = 30 mg/kg) highlights structural versatility .
- 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one : The electron-donating methoxy group may stabilize interactions with enzymes like α-glucosidase or α-amylase, as seen in analogs (e.g., CD-5 and CD-7 in ), which showed dual inhibitory activity for diabetes management .
Physicochemical Properties
- Crystallinity and Solubility : Polymorphism studies () reveal that 3-(5-phenyl-oxadiazol-2-yl)-coumarin forms three distinct crystal structures, whereas the 4-methoxy analog may exhibit fewer polymorphs due to steric and electronic effects of the methoxy group. The methoxy group’s polarity also increases water solubility compared to halogenated analogs (e.g., 3-chloro-4-(4-nitrophenyl)-azetidin-2-one derivatives in ) .
- Thermal Stability : Derivatives with 4-methoxyphenyl groups (e.g., D-8 in ) exhibit higher melting points (220–222°C) than phenyl-substituted analogs (136–138°C), suggesting enhanced crystalline stability .
Q & A
Q. Table 1: Antimicrobial Activity of Selected Derivatives
| Substituent on Oxadiazole | MIC (μg/ml) S. aureus | MIC (μg/ml) E. coli | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 8.0 | 16.0 | |
| 4-Chlorophenyl | 4.0 | 32.0 |
Q. Table 2: Crystallographic Data for Structural Refinement
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.038 | |
| Data-to-Parameter Ratio | 20.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
